MC-Val-Cit-PAB-vinblastine

Catalog No.
S12902324
CAS No.
M.F
C74H97N10O15+
M. Wt
1366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-Val-Cit-PAB-vinblastine

Product Name

MC-Val-Cit-PAB-vinblastine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C74H97N10O15+

Molecular Weight

1366.6 g/mol

InChI

InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54-,60-,64-,65+,66+,70-,71+,72+,73-,74-,84-/m0/s1

InChI Key

UIGOTWKBGXIMLH-OJDAQCFUSA-O

Canonical SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

MC-Val-Cit-PAB-vinblastine is a complex compound that belongs to the category of antibody-drug conjugates (ADCs). This compound is designed to enhance the delivery of vinblastine, a potent chemotherapeutic agent, specifically to cancer cells. The structure integrates a maleimidocaproyl (MC) linker, valine-citrulline (Val-Cit) peptide sequence, and a p-aminobenzylcarbamate (PAB) moiety, which together facilitate the selective release of vinblastine within targeted cells. The Val-Cit sequence is particularly notable for its susceptibility to proteolytic cleavage by cathepsin B, an enzyme commonly overexpressed in many tumors, allowing for precise drug release in the tumor microenvironment .

Involving MC-Val-Cit-PAB-vinblastine primarily focus on the cleavage of the Val-Cit linker. Upon internalization into cancer cells, the compound undergoes enzymatic hydrolysis mediated by cathepsin B, leading to the release of vinblastine. This reaction can be summarized as follows:

  • Linker Cleavage: The Val-Cit bond is cleaved by cathepsin B.
  • Release of Vinblastine: Following cleavage, vinblastine is released from the conjugate.

This mechanism ensures that the cytotoxic effects of vinblastine are localized to cancer cells, minimizing systemic toxicity .

MC-Val-Cit-PAB-vinblastine exhibits significant biological activity against various cancer cell lines. The released vinblastine disrupts microtubule formation, leading to cell cycle arrest and subsequent apoptosis. Studies have shown that this ADC effectively inhibits tumor growth in xenograft models and demonstrates enhanced potency compared to free vinblastine due to its targeted delivery mechanism .

Additionally, the compound's selectivity for tumor cells over normal cells reduces off-target effects, which is a common limitation in traditional chemotherapy approaches.

The synthesis of MC-Val-Cit-PAB-vinblastine involves several key steps:

  • Linker Synthesis: The maleimidocaproyl group is synthesized and coupled with the Val-Cit dipeptide.
  • Conjugation with Vinblastine: The PAB moiety is linked to vinblastine via a stable bond that can be cleaved under specific conditions.
  • Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure purity and efficacy.

These methods are crucial for maintaining the stability and activity of the ADC prior to administration .

MC-Val-Cit-PAB-vinblastine is primarily used in cancer therapy as part of targeted treatment strategies. Its applications include:

  • Chemotherapy: As an ADC, it enhances the therapeutic index of vinblastine by delivering it directly to cancer cells.
  • Research: Used in studies exploring ADC mechanisms and efficacy in various cancer types.

The targeted nature of this compound allows for reduced side effects compared to conventional chemotherapy regimens .

Interaction studies have demonstrated that MC-Val-Cit-PAB-vinblastine interacts specifically with tumor-associated proteases like cathepsin B. These studies reveal that:

  • The efficiency of drug release correlates with cathepsin B activity levels in different tumor types.
  • Variations in protease expression can affect the therapeutic outcomes of ADCs containing this linker.

Such studies are critical for understanding patient-specific responses and optimizing treatment regimens .

Several compounds share structural or functional similarities with MC-Val-Cit-PAB-vinblastine. Here’s a comparison highlighting its uniqueness:

Compound NameLinker TypePayloadMechanism of ActionUnique Feature
MC-Val-Cit-PAB-vinblastineMaleimidocaproylVinblastineMicrotubule disruptionSpecificity for cathepsin B cleavage
Brentuximab vedotinVal-CitMonomethyl auristatin EMicrotubule destabilizationTargets CD30+ malignancies
Trastuzumab emtansineVal-CitDM1Microtubule inhibitionTargets HER2+ tumors
Inotuzumab ozogamicinVal-CitCalicheamicinDNA damageTargets CD22+ malignancies

MC-Val-Cit-PAB-vinblastine stands out due to its unique linker structure and payload combination, providing enhanced specificity and reduced toxicity compared to other ADCs .

Core Molecular Architecture

MC-Val-Cit-PAB-vinblastine (CAS 2055896-92-7) consists of four modular components:

  • Maleimidocaproyl (MC): A hydrophobic spacer facilitating conjugation to antibodies via cysteine residues.
  • Valine-Citrulline (Val-Cit) dipeptide: A cathepsin B-cleavable sequence designed for lysosomal activation.
  • Para-aminobenzyloxycarbonyl (PAB): A self-immolative spacer that releases vinblastine upon linker cleavage.
  • Vinblastine: A vinca alkaloid that binds tubulin, disrupting microtubule dynamics and inducing mitotic arrest.

The full molecular formula is C₇₄H₉₇N₁₀O₁₅, with a molecular weight of 1,366.62 g/mol. Hydrophobic interactions dominate due to the MC and PAB groups, while the Val-Cit sequence introduces protease sensitivity.

Structural Innovations for Plasma Stability

Early Val-Cit-PAB linkers faced instability in murine plasma due to carboxylesterase 1C (Ces1C)-mediated cleavage. To address this, the MC group was modified with hydrophilic substitutions (e.g., glutamic acid at the P3 position), reducing Ces1C accessibility without compromising cathepsin B cleavage. These adjustments improved the therapeutic index by minimizing premature payload release.

XLogP3

4.2

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

8

Exact Mass

1365.71348743 g/mol

Monoisotopic Mass

1365.71348743 g/mol

Heavy Atom Count

99

Dates

Last modified: 08-10-2024

Explore Compound Types